I-BET726 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [, ] This family, consisting of BRD2, BRD3, BRD4, and BRDT, plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. [, ] I-BET726 exhibits strong binding affinity for BRD2, BRD3, and BRD4, with IC50 values of 41 nM, 31 nM, and 22 nM, respectively. []
Optimization of BET Degraders: Exploring different linkers and target warheads to develop more potent and selective PROTACs based on the I-BET726 scaffold. []
Combination Therapies: Investigating the efficacy of I-BET726 in combination with other therapeutic agents, such as conventional chemotherapy or immunotherapy, to enhance antitumor activity and overcome resistance mechanisms. [, , ]
Biomarker Development: Identifying predictive biomarkers of response or resistance to I-BET726 to personalize treatment strategies and improve clinical outcomes. []
The synthesis of GSK1324726A involves several key steps, starting from commercially available precursors. The process typically includes:
The detailed synthetic route includes reactions such as Suzuki coupling and Chan–Lam–Evans coupling, which are employed to introduce aromatic groups and other substituents that contribute to the compound's biological activity .
GSK1324726A has a complex molecular structure characterized by a tetrahydroquinoline core with various substituents that enhance its binding affinity for BET bromodomains. The molecular formula is C₁₄H₁₅N₃O, with a molecular weight of approximately 241.29 g/mol.
The three-dimensional structure has been elucidated through X-ray crystallography, revealing critical interactions with the binding pockets of BET proteins .
GSK1324726A undergoes several chemical reactions during its synthesis:
These reactions are optimized for yield and selectivity to ensure that the final product retains its desired pharmacological properties .
GSK1324726A exerts its pharmacological effects primarily by inhibiting the interaction between BET proteins and acetylated lysine residues on histones. This inhibition leads to:
The compound has shown significant efficacy in preclinical models, demonstrating its potential as an anti-cancer agent .
The compound's stability and solubility profile are crucial for its formulation in pharmaceutical applications .
GSK1324726A has been investigated for several scientific applications:
GSK1324726A, also known as I-BET726, is a potent and selective small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. It belongs to the tetrahydroquinoline chemical class and was developed to epigenetically modulate oncogenic transcription programs [2] [7]. The compound exhibits high-affinity binding to the bromodomains of BRD2, BRD3, and BRD4, with IC₅₀ values of 41 nM, 31 nM, and 22 nM, respectively [1] [3] [9]. Its discovery emerged from phenotypic screening for apolipoprotein A1 (ApoA1) up-regulators, leading to the identification of a novel chemotype with promising antitumor and anti-inflammatory properties [2]. GSK1324726A has been extensively characterized in preclinical studies, demonstrating potent activity against hematological malignancies and solid tumors, particularly those driven by MYC family oncogenes [1] [8].
Table 1: Key Characteristics of GSK1324726A
Property | Value |
---|---|
Chemical Name | 4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydroquinolin-6-yl]benzoic acid |
Synonyms | I-BET726, GSK1324726A |
Molecular Formula | C₂₅H₂₃ClN₂O₃ |
Molecular Weight | 434.91 g/mol |
CAS Number | 1300031-52-0 |
Primary Targets | BRD2, BRD3, BRD4 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: